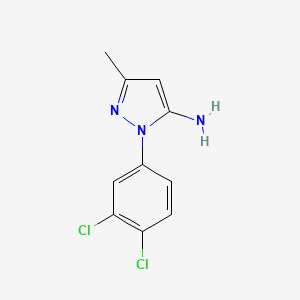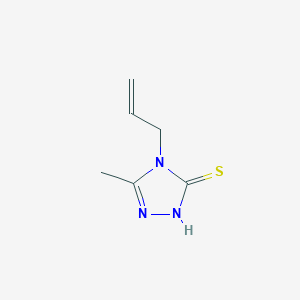
2-(Pyrrolidin-1-yl)thiazol
Übersicht
Beschreibung
2-Pyrrolidin-1-yl-1,3-thiazole is a dialkylarylamine and a tertiary amino compound.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Der Pyrrolidinring, der Bestandteil der Verbindung „2-(Pyrrolidin-1-yl)thiazol“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erkunden .
Antibakterielle Aktivität
Thiazole, zu denen auch „this compound“ gehört, haben eine signifikante antimikrobielle Aktivität gezeigt. Sulfazol, ein Thiazolderivat, wird beispielsweise als antimikrobielles Mittel verwendet .
Antiretrovirale Aktivität
Thiazolderivate wurden bei der Entwicklung von antiretroviralen Medikamenten eingesetzt. Ritonavir, ein Medikament zur Behandlung von HIV/AIDS, enthält einen Thiazolrest .
Antifungale Aktivität
Thiazolderivate haben antifungale Eigenschaften gezeigt. Abafungin, ein Antimykotikum, ist ein Thiazolderivat . Zusätzlich wurde eine Reihe von 5-(2-substituierten–1,3-Thiazol-5-yl)-2-alkoxybenzamiden und 5-(2-N-(substituierten Aryl)-1,3-Thiazol-5-yl)-2-alkoxybenzamiden synthetisiert und auf ihre antifungale Aktivität untersucht .
Antikrebsaktivität
Thiazolderivate wurden bei der Entwicklung von Antikrebsmedikamenten eingesetzt. Tiazofurin, ein Medikament zur Krebsbehandlung, enthält einen Thiazolrest .
Anti-Alzheimer-Aktivität
Thiazolderivate haben ein Potenzial für die Entwicklung von Medikamenten zur Behandlung der Alzheimer-Krankheit gezeigt .
Antihypertensive Aktivität
Thiazolderivate wurden bei der Entwicklung von Antihypertensiva eingesetzt .
Antioxidative Aktivität
Wirkmechanismus
- The primary targets of 2-(Pyrrolidin-1-yl)thiazole are not explicitly mentioned in the literature I found. However, we know that molecules containing this thiazole ring can interact unpredictably with biological systems, affecting various pathways and enzymes. These interactions may involve receptors, enzymes, or other cellular components .
- DNA Interaction : One specific example is voreloxin, which binds to DNA and interacts with topoisomerase II. This interaction leads to DNA double-strand breaks, cell cycle arrest (specifically at the G2 phase), and ultimately cell death .
- Stereochemistry Matters : The different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can significantly influence the binding mode to enantioselective proteins, affecting the biological profile of drug candidates .
- Unfortunately, specific biochemical pathways affected by 2-(Pyrrolidin-1-yl)thiazole are not well-documented in the available literature. However, its aromaticity and reactive positions suggest potential involvement in various pathways, including donor–acceptor, nucleophilic, and oxidation reactions .
- Impact on Bioavailability : The compound’s ADME properties remain elusive, limiting our understanding of its bioavailability .
- The molecular and cellular effects of 2-(Pyrrolidin-1-yl)thiazole depend on its specific interactions with cellular components. For instance, its binding to DNA and topoisomerase II leads to DNA damage and cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Biochemische Analyse
Biochemical Properties
2-(Pyrrolidin-1-yl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial and antimycobacterial activities . It interacts with enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function and leading to bacterial cell death. Additionally, 2-(Pyrrolidin-1-yl)thiazole has been found to interact with proteins involved in metabolic pathways, affecting their activity and altering metabolic flux.
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)thiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial strains by disrupting their cellular processes . In mammalian cells, 2-(Pyrrolidin-1-yl)thiazole can affect gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)thiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial cell integrity . Additionally, 2-(Pyrrolidin-1-yl)thiazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)thiazole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)thiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)thiazole vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and antimycobacterial activities without significant toxic effects . At higher doses, 2-(Pyrrolidin-1-yl)thiazole can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
2-(Pyrrolidin-1-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of certain metabolites by modulating the activity of enzymes involved in their synthesis and degradation . The interaction of 2-(Pyrrolidin-1-yl)thiazole with these enzymes can lead to changes in metabolic pathways, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2-(Pyrrolidin-1-yl)thiazole can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)thiazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-(Pyrrolidin-1-yl)thiazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYKYRWYBBQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?
A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.
Q2: Beyond their antimicrobial properties, are there other potential applications for 2-(Pyrrolidin-1-yl)thiazole derivatives?
A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)


![2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1361941.png)

![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)

![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)



![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
